N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride
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Overview
Description
“N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride” is a chemical compound with the molecular formula C8H10N2O2S·HCl . It appears as a light orange to yellow to green powder or crystal . This compound can be used as a reagent for the synthesis of diamide derivatives .
Molecular Structure Analysis
The molecular structure of this compound is confirmed by NMR . The InChI code for this compound is 1S/C8H10N2O2S/c1-10-3-2-5-6(4-10)13-7(9-5)8(11)12 .
Chemical Reactions Analysis
This compound can be used as a reagent in the synthesis of diamide derivatives . It is also used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 234.70 . It is a solid at 20 degrees Celsius .
Scientific Research Applications
Synthesis and Binding Properties
Synthesis and Conformational Analysis N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride has been synthesized as part of a series focusing on non-amidine factor Xa (fXa) inhibitors, potentially suitable for orally available anticoagulants. The compound demonstrated potent anti-fXa activity and was able to prolong prothrombin time in rats. X-ray crystal analysis revealed its binding modes, with specific intramolecular interactions contributing to its affinity and stability, suggesting its potential in therapeutic applications (Haginoya et al., 2004).
Chemical Synthesis and Structural Analysis
Exploring Chemical Structures for Medical Applications The synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines involves the use of compounds related to this compound. These syntheses showcase the chemical versatility and potential applicability of such compounds in creating new molecules with potential medical applications (Palamarchuk et al., 2019).
Agonist/Antagonist Properties at GABAA Receptors
Investigating Neuroreceptor Interactions The structural and pharmacological profile of analogs of this compound, like 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol (Thio-THIP), has been explored. These studies help in understanding the agonist/antagonist behavior at GABAA receptors, shedding light on the neurological interactions and potential therapeutic uses of such compounds (Brehm et al., 1997).
Chemical Reactivity and Structural Insights
Probing Chemical Reactivity Investigations into the reactivity and structural characteristics of compounds like this compound provide insights into their potential applications. These compounds, due to their unique structures, offer avenues for the synthesis of novel molecules with specific biological activities (Aly, 2006).
Mechanism of Action
Target of Action
The primary targets of “N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride” are currently unknown . This compound is a research chemical and more studies are needed to identify its specific targets and their roles .
Mode of Action
As a research chemical, it’s likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to reach its target and exert its effect .
Result of Action
As a research chemical, its effects are likely to be the subject of ongoing study .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in the synthesis of diamide derivatives, which are known to be antithrombotics . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in blood clotting processes.
Molecular Mechanism
It is known to be used in the synthesis of diamide derivatives, which are antithrombotics This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to blood clotting
Properties
IUPAC Name |
N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)naphthalene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS.ClH/c1-21-9-8-15-16(11-21)23-18(19-15)20-17(22)14-7-6-12-4-2-3-5-13(12)10-14;/h2-7,10H,8-9,11H2,1H3,(H,19,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGSWQUXHCRLHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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